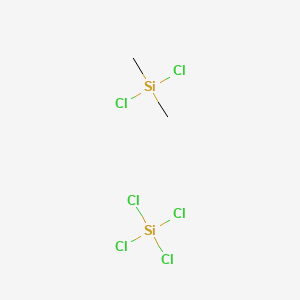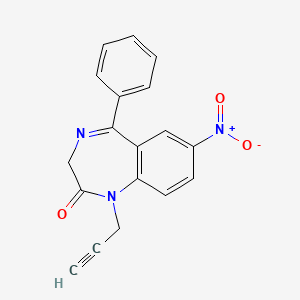![molecular formula C12H13N5 B14649108 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 51833-06-8](/img/structure/B14649108.png)
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring and a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminopyridine, which is then coupled with 4-methyl-1,3-phenylenediamine under controlled conditions to form the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
作用机制
The mechanism of action of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is primarily related to its ability to interact with biological molecules through its azo group. The compound can undergo reduction in vivo to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include DNA, proteins, and enzymes, which can result in antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
m-Phenylenediamine: An isomer of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine, used in the production of dyes and polymers.
o-Phenylenediamine: Another isomer, used as a precursor to various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes both a pyridine and a benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
属性
CAS 编号 |
51833-06-8 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
227.27 g/mol |
IUPAC 名称 |
4-methyl-6-(pyridin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5/c1-8-6-11(10(14)7-9(8)13)16-17-12-4-2-3-5-15-12/h2-7H,13-14H2,1H3 |
InChI 键 |
VMLXZPBOISIEPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
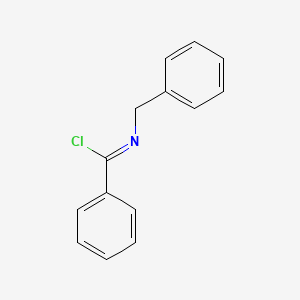

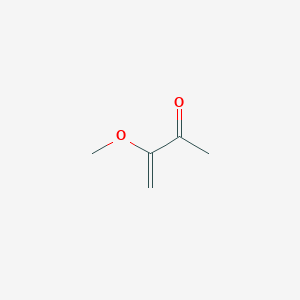
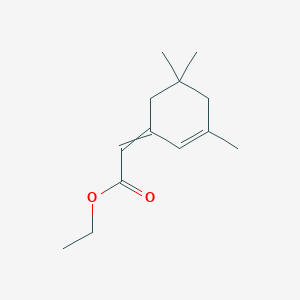


methanone](/img/structure/B14649095.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

